{[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine
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Description
“{[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This specific compound also contains a fluorine atom and a thiophene group .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H17FN2S . The structure includes a pyrrolidine ring, a fluorine atom, a thiophene group, and a methylamine group .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 228.33 . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Hydrogen-Bond Basicity of Secondary Amines
Research on the hydrogen-bond basicity of secondary amines, including pyrrolidine derivatives, highlights the impact of structural factors such as steric effects and the electron-donating capabilities of nitrogen on their interaction with hydrogen-bond donors. These findings are crucial for understanding the behavior of complex amines in various chemical environments, including their reactivity and role as potential ligands or catalysts in organic synthesis (Graton, Berthelot, & Laurence, 2001).
Pharmacological Characterization of κ-Opioid Receptor Antagonists
The development of novel κ-opioid receptor (KOR) antagonists explores the structure-activity relationships critical for high affinity and selectivity towards KORs. Such research provides insights into the potential therapeutic applications of these compounds in treating depression and addiction disorders, demonstrating the role of specific structural motifs in enhancing pharmacological efficacy (Grimwood et al., 2011).
Fluorescence Sensing Applications
Studies on aggregation-induced emission (AIE) active donor-acceptor fluorophores and novel fluorescent sensors based on pyrrolidine and pyrazoloquinoline derivatives demonstrate the potential of these compounds in detecting volatile acids and aromatic amines. These findings highlight the role of specific structural features in enabling high sensitivity and selectivity in fluorescence-based sensing applications (Debsharma et al., 2019), (Mac et al., 2010).
Spin Crossover Complexes
Research on polynuclear spin crossover complexes provides insights into the synthesis, structure, and magnetic behavior of compounds containing pyrrolidine and related nitrogen-based ligands. These studies elucidate the effects of ligand frameworks on the spin states of metal centers, offering potential applications in molecular electronics and spintronic devices (Boldog et al., 2009).
Electron Transport Materials for Solar Cells
The development of novel electron transport materials for polymer solar cells, based on benzodithiophene and incorporating nitrogen-based heterocyclic groups, demonstrates the importance of structural design in achieving high power conversion efficiencies. Such research contributes to the advancement of materials science in the context of renewable energy technologies (Kim et al., 2014).
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2S/c1-13-6-10-5-9(12)7-14(10)8-11-3-2-4-15-11/h2-4,9-10,13H,5-8H2,1H3/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSOOHQKHRQAII-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC2=CC=CS2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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